1-Phenyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea
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Overview
Description
1-Phenyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a trifluoromethyl-substituted pyridine, and an azetidine ring
Preparation Methods
The synthesis of 1-Phenyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The phenyl and pyridine rings are coupled to the azetidine ring through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-Phenyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-Phenyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-Phenyl-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea include:
1-Phenyl-3-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]urea: This compound lacks the pyridine ring but retains the trifluoromethyl and azetidine moieties.
1-Phenyl-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]thiourea: Similar structure but with a thiourea group instead of urea.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-phenyl-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)11-6-7-20-14(8-11)23-9-13(10-23)22-15(24)21-12-4-2-1-3-5-12/h1-8,13H,9-10H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIHXKAHGXIDNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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